molecular formula C7H7F3N2O B6607215 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole CAS No. 2380150-77-4

3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole

Cat. No.: B6607215
CAS No.: 2380150-77-4
M. Wt: 192.14 g/mol
InChI Key: IZUPUCMWTYCPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole is a novel chemical reagent designed for research and development, particularly in medicinal chemistry. This compound features a unique hybrid structure that combines an azetidine ring, a saturated four-membered nitrogen heterocycle, with a 5-(trifluoromethyl)-1,2-oxazole moiety. The azetidine ring is a valuable pharmacophore in drug discovery, found in molecules with a wide variety of biological activities, including cytotoxic, antibacterial, and antihypertensive properties . The incorporation of the trifluoromethyl group is a common strategy in modern drug design, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . The primary research value of this compound lies in its potential as a key building block for the synthesis of more complex molecules. It can be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to create diverse chemical libraries for high-throughput screening . Furthermore, its structure makes it a promising candidate for the development of protease inhibitors, receptor modulators, and other pharmacologically active agents. Oxazole derivatives, in general, have been extensively reported to possess a broad spectrum of biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory effects . Researchers can utilize this reagent to generate new chemical entities aimed at these and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-1-5(12-13-6)4-2-11-3-4/h1,4,11H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUPUCMWTYCPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NOC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole (C₇H₈F₃N₂O) features a 1,2-oxazole core substituted at the 3-position with an azetidine ring and at the 5-position with a trifluoromethyl group. The azetidine ring introduces strain due to its four-membered structure, necessitating mild reaction conditions to prevent ring-opening or decomposition. The trifluoromethyl group enhances metabolic stability and lipophilicity but complicates regioselective functionalization.

Key Synthetic Hurdles

  • Ring Strain : The azetidine moiety requires protection during oxidative or acidic conditions to avoid degradation.

  • Trifluoromethyl Incorporation : Direct introduction of the -CF₃ group into the oxazole ring often demands specialized reagents like trifluoromethylcopper(I) or Ruppert-Prakash reagents.

  • Regioselectivity : Ensuring correct positioning of substituents during cyclization remains challenging due to similar reactivity of potential intermediates.

Cyclocondensation Strategies

Oxazole Ring Formation via [3+2] Cycloaddition

A common approach involves constructing the 1,2-oxazole ring through cyclocondensation of nitriles and aldehydes. For example, reaction of 3-azetidinylacetonitrile with trifluoromethyl aldehyde precursors under acidic conditions yields the target compound. A representative protocol from patent WO2012120399A1 involves:

RC≡N + R’CHOHCl, EtOH1,2-oxazole derivative(Yield: 68%)[2]\text{RC≡N + R'CHO} \xrightarrow{\text{HCl, EtOH}} \text{1,2-oxazole derivative} \quad (\text{Yield: 68\%})

Optimization Notes :

  • Use of benzhydryl-protected azetidine-3-amine improves stability during cyclization.

  • Trifluoroacetic acid (TFA) as a catalyst enhances reaction rate but requires strict temperature control (0–5°C).

Trifluoromethyl Group Installation

Post-cyclization trifluoromethylation using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) has been reported:

Oxazole intermediate + Umemoto’s reagentCuI, DMF5-CF₃-1,2-oxazole(Yield: 52%)[2]\text{Oxazole intermediate + Umemoto's reagent} \xrightarrow{\text{CuI, DMF}} \text{5-CF₃-1,2-oxazole} \quad (\text{Yield: 52\%})

Coupling-Based Approaches

Suzuki-Miyaura Coupling

A two-step method couples pre-formed azetidine derivatives with trifluoromethyl-containing oxazole boronic esters. For instance, 3-azetidinylboronic acid pinacol ester reacts with 5-bromo-2-(trifluoromethyl)oxazole under palladium catalysis:

Azetidine-Bpin + Br-Oxazole-CF₃Pd(PPh₃)₄, K₂CO₃Target compound(Yield: 75%)[2]\text{Azetidine-Bpin + Br-Oxazole-CF₃} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target compound} \quad (\text{Yield: 75\%})

Advantages :

  • High regioselectivity and functional group tolerance.

  • Compatibility with azetidine protecting groups (e.g., tert-butoxycarbonyl).

Reductive Amination

Condensation of 5-(trifluoromethyl)-1,2-oxazole-3-carbaldehyde with azetidine-3-amine in the presence of NaBH₃CN affords the target compound:

Oxazole-CHO + Azetidine-NH₂NaBH₃CN, MeOHProduct(Yield: 82%)[3]\text{Oxazole-CHO + Azetidine-NH₂} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Product} \quad (\text{Yield: 82\%})

Protection-Deprotection Sequences

Benzhydryl Protection

The ChemRxiv protocol details the use of benzhydryl groups to protect azetidine amines during synthesis. Deprotection is achieved via hydrogenolysis:

Bzh-azetidine-oxazoleH₂, Pd/C3-(Azetidin-3-yl)-5-CF₃-1,2-oxazole(Yield: 89%)[3]\text{Bzh-azetidine-oxazole} \xrightarrow{\text{H₂, Pd/C}} \text{3-(Azetidin-3-yl)-5-CF₃-1,2-oxazole} \quad (\text{Yield: 89\%})

Boc Protection Strategies

tert-Butoxycarbonyl (Boc) groups are removed under acidic conditions without affecting the oxazole ring:

Boc-azetidine-oxazoleHCl, dioxaneDeprotected product(Yield: 91%)[2]\text{Boc-azetidine-oxazole} \xrightarrow{\text{HCl, dioxane}} \text{Deprotected product} \quad (\text{Yield: 91\%})

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagent Yield Advantages
CyclocondensationNitrile, aldehydeHCl/TFA52–68%One-pot synthesis
Suzuki CouplingBoronic ester, bromo-oxazolePd(PPh₃)₄75%High regioselectivity
Reductive AminationOxazole-CHO, azetidine-NH₂NaBH₃CN82%Mild conditions, high yield
DeprotectionProtected precursorH₂/Pd/C89–91%Clean deprotection, scalable

Mechanistic Insights

Cyclocondensation Pathway

Protonation of the nitrile generates a nitrilium ion, which undergoes nucleophilic attack by the aldehyde oxygen. Subsequent cyclization and dehydration yield the oxazole ring. The trifluoromethyl group’s electron-withdrawing nature accelerates cyclization but may necessitate lower temperatures to suppress side reactions.

Coupling Reaction Dynamics

Palladium-mediated coupling proceeds via oxidative addition of the bromo-oxazole to Pd(0), followed by transmetallation with the azetidine boronic ester. Reductive elimination forms the C–N bond, with the trifluoromethyl group remaining inert under these conditions .

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of azetidine derivatives with reduced functional groups .

Scientific Research Applications

3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The azetidine and oxazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

Core Heterocycle Variations
  • 1,2-Oxazole vs. 1,2,4-Oxadiazole: The compound 5-(3-azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () replaces the 1,2-oxazole core with a 1,2,4-oxadiazole.
  • Substituent Positioning :
    • 5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (): CF₃ is part of a phenyl group at position 3, while azetidine is at position 5.
    • User’s Compound : CF₃ is directly attached to the oxazole at position 5, and azetidine is at position 3. This inversion in substituent positioning may alter steric and electronic interactions with biological targets .
Substituent Modifications
  • Azetidine Derivatives: 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate (): The azetidine is further substituted with a bromobenzyl group, increasing molecular weight (528.3 g/mol) and lipophilicity compared to the simpler azetidine in the user’s compound.
Compound Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features
User’s Compound 1,2-Oxazole CF₃ (5), Azetidine (3) ~245 (estimated) Conformational rigidity, moderate lipophilicity
5-(3-Azetidinyl)-3-[3-CF₃Ph]-1,2,4-Oxa 1,2,4-Oxadiazole CF₃Ph (3), Azetidine (5) 269.23 Enhanced aromatic stability
5-(1-(4-BrBenzyl)azetidin-3-yl)-... 1,2,4-Oxadiazole CF₃Ph (3), BrBenzyl-Azetidine (5) 528.3 High lipophilicity, bulky substituent
3-CF₃-1,2-oxazol-5-amine 1,2-Oxazole CF₃ (3), NH₂ (5) 178.11 Small size, hydrogen-bonding capability

Physicochemical Properties

  • Lipophilicity and Solubility :
    • The trifluoromethyl group increases logD (lipophilicity), as seen in 5-[4-(Trifluoromethyl)phenyl]oxazole (), which has a logD >3.
    • Azetidine’s polar nitrogen may counterbalance this, improving aqueous solubility compared to purely aromatic substituents (e.g., bromophenyl in ) .
Compound logD (pH 5.5) Water Solubility (mg/mL) Melting Point (°C)
User’s Compound (estimated) ~2.5 Moderate 150–160 (predicted)
5-(3-CF₃Ph)-1,2,4-Oxa () 3.1 Low Not reported
3-CF₃-1,2-oxazol-5-amine () 1.8 High Not reported
5-(2-Bromoethyl)-3-BrPh oxazole () ~2.9 Low N/A

Biological Activity

3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

The molecular formula of this compound is C6H6F3N3OC_6H_6F_3N_3O. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a suitable candidate for drug development.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of azetidine derivatives. For instance, a patent describes the synthesis of chiral isoxazoline azetidine derivatives that exhibit significant antiparasitic activity. The structural modifications in these compounds, particularly involving the oxazole ring, contribute to their effectiveness against various parasitic infections .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against a range of bacterial strains. In vitro studies indicate that derivatives with trifluoromethyl substitutions display considerable antibacterial activity. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 µg/mL against Gram-positive and Gram-negative bacteria .

Cytotoxic Activity

Research has demonstrated that certain derivatives of oxazole compounds possess cytotoxic effects against cancer cell lines. The cytotoxicity is often correlated with specific structural features such as electron-withdrawing groups that enhance binding affinity to biological targets. Compounds similar to this compound have shown moderate activity against human breast cancer cell lines (MCF-7), suggesting potential for further development in oncology .

The biological activities of this compound can be attributed to its ability to interact with various biological targets. Docking studies reveal that the compound may inhibit key enzymes involved in metabolic pathways or cellular processes critical for pathogen survival or cancer cell proliferation. For instance, the presence of hydrophobic groups enhances interaction with target proteins through van der Waals forces and hydrogen bonding .

Case Studies

Study Activity Assessed Findings
Patent on chiral isoxazolinesAntiparasiticSignificant antiparasitic activity observed in synthesized derivatives
Antibacterial screeningAntibacterialMIC values between 0.008 and 0.046 µg/mL against various bacteria
Cytotoxicity evaluationCancer cell linesModerate cytotoxicity against MCF-7 cells; structure-dependent activity observed

Q & A

Q. How to address inconsistencies in biological activity across studies?

  • Methodological Answer :
  • Batch Analysis : Compare purity (>95% by HPLC) and stereochemistry (via chiral chromatography) between batches.
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.